molecular formula C11H16O2 B3081718 1-Hydroxymethyl-4-oxoadamantane CAS No. 110874-17-4

1-Hydroxymethyl-4-oxoadamantane

Cat. No. B3081718
CAS RN: 110874-17-4
M. Wt: 180.24 g/mol
InChI Key: ORLCIDAOJDSXNX-UHFFFAOYSA-N
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Description

1-Hydroxymethyl-4-oxoadamantane is a chemical compound with the molecular formula C11H16O2 . It is a derivative of adamantane, a type of diamondoid, which are cage-like, super-stable molecules that are structurally similar to diamond .


Synthesis Analysis

The synthesis of 1-Hydroxymethyl-4-oxoadamantane involves alkylation of saturated nitrogen-containing heterocycles with 1-bromo-4-oxoadamantane . Another method involves the interaction of 1-bromo-4-oxoadamantane with benzene derivatives in the presence of Lewis acids .


Molecular Structure Analysis

The molecular structure of 1-Hydroxymethyl-4-oxoadamantane consists of an adamantane core with a hydroxymethyl (-CH2OH) group and a carbonyl (C=O) group . The molecular weight of this compound is 180.24354 .

Scientific Research Applications

a. Antiviral Activity: Research suggests that this compound may have antiviral effects. It could potentially inhibit viral replication or entry, making it relevant for the development of antiviral drugs.

b. Anti-inflammatory Properties: The hydroxymethyl group in the molecule might contribute to anti-inflammatory activity. Investigating its potential as an anti-inflammatory agent could lead to novel drug candidates.

c. Neuroprotective Effects: Given its adamantane core, 1-Hydroxymethyl-4-oxoadamantane could play a role in neuroprotection. Researchers are exploring its ability to prevent or mitigate neurodegenerative diseases.

Miscellaneous Applications

a. Supramolecular Chemistry: The adamantane framework allows for interesting supramolecular interactions. Researchers investigate its use in host-guest systems and molecular recognition.

b. Crystal Engineering: Studying the crystalline forms of this compound could lead to insights into crystal engineering principles.

Safety and Hazards

Safety data sheets indicate that 1-Hydroxymethyl-4-oxoadamantane may pose certain hazards. For instance, it may be harmful if swallowed and may cause skin and eye irritation .

Future Directions

Hydroxymethylation, which involves the addition of a hydroxymethyl group to a compound, can enhance the biological activity of drugs . This suggests that 1-Hydroxymethyl-4-oxoadamantane and similar compounds could have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

5-(hydroxymethyl)adamantan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLCIDAOJDSXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxymethyl-4-oxoadamantane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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